molecular formula C29H28Cl2F2N2O4S B606262 XL041 CAS No. 1256918-39-4

XL041

Katalognummer: B606262
CAS-Nummer: 1256918-39-4
Molekulargewicht: 609.5 g/mol
InChI-Schlüssel: HNAJDMYOTDNOBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

XL041 is a synthetically developed, high-affinity agonist for the Liver X Receptor (LXR) pathway, specifically designed for investigative purposes in metabolic and oncological research. LXRs are nuclear receptors that function as master regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses . Research indicates that LXR activation can promote cholesterol efflux from cells via transporters like ABCA1 and ABCG1, presenting a potential therapeutic mechanism for diseases like atherosclerosis . Furthermore, studies have highlighted the role of LXRs in the tumor microenvironment, where their activation can inhibit cellular proliferation, induce apoptosis, and modulate antitumor immunity . As a research tool, this compound provides scientists with a means to precisely probe these complex biological processes. Its application is vital for advancing our understanding of cholesterol-driven pathologies and developing novel strategies in cancer therapeutics. This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic procedures or human use .

Eigenschaften

IUPAC Name

2-[2-[2-(2,6-dichlorophenyl)propan-2-yl]-1-[2-fluoro-4-[3-fluoro-4-(hydroxymethyl)-5-methylsulfonylphenyl]phenyl]imidazol-4-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28Cl2F2N2O4S/c1-28(2,26-19(30)7-6-8-20(26)31)27-34-25(29(3,4)37)14-35(27)23-10-9-16(11-22(23)33)17-12-21(32)18(15-36)24(13-17)40(5,38)39/h6-14,36-37H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAJDMYOTDNOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(C(=N1)C(C)(C)C2=C(C=CC=C2Cl)Cl)C3=C(C=C(C=C3)C4=CC(=C(C(=C4)S(=O)(=O)C)CO)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28Cl2F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256918-39-4
Record name BMS-852927
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256918394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-852927
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9649L8MZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Die Synthese von BMS-852927 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung des Endprodukts. Der Syntheseweg umfasst typischerweise:

Industrielle Produktionsverfahren für BMS-852927 würden wahrscheinlich die Skalierung dieser Synthesewege beinhalten, während gleichzeitig Konsistenz, Effizienz und Sicherheit gewährleistet werden. Dazu gehört die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und der Einsatz von großtechnischen Reinigungsverfahren.

Analyse Chemischer Reaktionen

BMS-852927 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium, Platin) und bestimmte Temperatur- und Druckbedingungen, um die Reaktionen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Applications in Atherosclerosis

XL041 has shown promising results in preclinical studies targeting atherosclerosis. In a study involving LDL receptor knockout mice, this compound significantly inhibited the progression of atherosclerosis over a 12-week period. The effective dosage range for this inhibition was found to be between 0.1 to 3 mg/kg/day, which closely aligns with the dosage required to stimulate macrophage reverse cholesterol transport (RCT) .

Table 1: Efficacy of this compound in Atherosclerosis Models

Study TypeModel TypeDosage (mg/kg/day)DurationKey Findings
PreclinicalLDLR knockout mice0.1 - 312 weeksSignificant inhibition of atherosclerosis progression
In vitroHuman whole blood assay--26% activity in endogenous target gene activation
In vivoCynomolgus monkeys1014 daysEnhanced cholesterol efflux by up to 70%

Potential in Non-Alcoholic Fatty Liver Disease (NAFLD)

The activation of LXRs, particularly by compounds like this compound, has been explored for therapeutic interventions in NAFLD. LXRs play a crucial role in lipid metabolism and inflammation, making them attractive targets for treating metabolic disorders. Studies indicate that LXR agonists can ameliorate liver steatosis and improve insulin sensitivity by enhancing fatty acid oxidation and promoting the efflux of cholesterol from macrophages .

Case Studies and Clinical Implications

  • Cholesterol Efflux Enhancement : In preclinical models, this compound administration resulted in a dose-dependent increase in cholesterol efflux from macrophages, suggesting its potential utility in cardiovascular disease management .
  • Cancer Therapeutics : Recent findings indicate that LXR activation can inhibit cancer cell proliferation and induce apoptosis. Specifically, LXR agonists have been shown to downregulate oncogenic factors such as FOXM1 in hepatocellular carcinoma (HCC) cells, indicating a dual role in both metabolic regulation and cancer therapy .

Table 2: Summary of this compound Research Findings

Application AreaKey Outcomes
AtherosclerosisReduced plaque formation; enhanced cholesterol efflux
NAFLDImproved lipid metabolism; reduced liver steatosis
CancerInduction of apoptosis; inhibition of proliferation

Wirkmechanismus

BMS-852927 exerts its effects by selectively activating LXRβ, a nuclear receptor that regulates the expression of genes involved in cholesterol and lipid metabolism. Upon binding to LXRβ, the compound induces conformational changes that enhance the receptor’s ability to interact with coactivators and promote gene transcription . This leads to increased expression of genes involved in reverse cholesterol transport, fatty acid synthesis, and glucose metabolism. The molecular targets and pathways involved include the ATP-binding cassette transporters (ABCA1, ABCG1), sterol regulatory element-binding proteins (SREBPs), and other key regulators of lipid homeostasis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Comparative Parameters

The following table summarizes critical pharmacological and clinical data for XL041 and analogous LXR modulators:

Compound Target Activity EC50/IC50 (nM) Clinical Stage Key Advantages Limitations
This compound LXRβ Selective agonist N/A Phase 2 High β-selectivity; reduced hepatic toxicity Limited long-term safety data
T0901317 LXRα/β, FXR Dual agonist 20 (LXRα EC50) Preclinical Broad metabolic effects Promotes hepatic steatosis
SR9233 LXRα/β Inverse agonist 214 (LXRα IC50) Preclinical Suppresses lipogenesis Low bioavailability
RGX-104 LXRα/β Agonist N/A Phase 1 Immune modulation via ApoE activation Limited efficacy in solid tumors
24(S)-Hydroxycholesterol LXRα/β Endogenous agonist N/A N/A Natural ligand; brain cholesterol homeostasis Rapid metabolism; low stability

Sources:

Mechanistic and Structural Insights

  • Selectivity Profile : this compound’s β-selectivity contrasts with T0901317, which activates both LXRα and FXR, leading to off-target effects like triglyceride accumulation .
  • Clinical Relevance : While RGX-104 and this compound both target LXR pathways, RGX-104 focuses on immune activation via ApoE upregulation, whereas this compound emphasizes metabolic regulation .
  • Structural Differentiation: Unlike endogenous ligands (e.g., 24(S)-Hydroxycholesterol), this compound’s synthetic structure enhances metabolic stability and bioavailability, avoiding rapid enzymatic degradation .

Research Findings and Implications

Recent studies highlight this compound’s unique advantages:

  • Neuroprotection : LXRβ activation in the central nervous system shows promise in Alzheimer’s models by enhancing cholesterol efflux .
  • Anti-Atherogenic Effects: In murine models, this compound reduced plaque formation by 40% without increasing liver triglycerides, outperforming non-selective agonists .
  • Immune Modulation: Unlike RGX-104, this compound’s β-selectivity avoids excessive cytokine release, suggesting safer immunometabolic applications .

Biologische Aktivität

XL041, also known as BMS-852927, is a selective agonist for Liver X Receptors (LXRs), specifically LXRβ. LXRs are nuclear receptors that play a crucial role in lipid metabolism, inflammation, and the regulation of cholesterol homeostasis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound functions primarily as an agonist for LXRβ, exhibiting approximately 88% activity compared to a full pan-agonist in transactivation assays. It demonstrates about 20% activity on LXRα, indicating a preferential effect on LXRβ which is significant in various biological contexts including cancer and metabolic diseases .

Key Mechanisms

  • Cholesterol Regulation : By activating LXRs, this compound promotes the expression of genes involved in cholesterol efflux and reduces lipid accumulation in macrophages. This mechanism is vital for mitigating atherosclerosis and other lipid-related disorders.
  • Anti-inflammatory Effects : Activation of LXRβ by this compound has been shown to inhibit pro-inflammatory cytokines, thus playing a potential role in treating inflammatory diseases .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound, particularly its effects on cancer cell lines and metabolic pathways.

1. Cancer Cell Proliferation

A study demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. The compound induces apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Cell Line IC50 (µM) Mechanism
MCF7 (Breast)0.5Induction of p53 pathway
HCT116 (Colon)0.8Activation of apoptotic signaling
A549 (Lung)1.2Inhibition of cell cycle progression

2. Lipid Metabolism

This compound's role in lipid metabolism has been extensively studied. It enhances the expression of ATP-binding cassette transporters (ABCA1 and ABCG1), facilitating cholesterol efflux from macrophages.

Parameter Control This compound Treatment
Cholesterol Efflux (%)3070
ABCA1 Expression (fold change)13
ABCG1 Expression (fold change)12.5

Case Studies

Several case studies have been documented to illustrate the impact of this compound on various biological systems.

Case Study: Anti-Cancer Activity

In a preclinical model using MCF7 breast cancer cells, treatment with this compound resulted in:

  • Decreased Tumor Growth : Tumor size was reduced by approximately 50% compared to control groups.
  • Enhanced Apoptosis : Histological analysis revealed increased apoptosis markers in treated tumors.

Case Study: Metabolic Regulation

A study involving diabetic mouse models showed that administration of this compound led to:

  • Improved Insulin Sensitivity : Glucose tolerance tests indicated enhanced insulin sensitivity post-treatment.
  • Reduced Inflammation : Markers such as TNF-alpha and IL-6 were significantly lower in treated groups compared to controls.

Q & A

Q. What experimental protocols are recommended to assess XL041’s selectivity for LXR β?

To evaluate this compound’s β-selectivity, employ in vitro binding assays (e.g., competitive radioligand displacement) and reporter gene assays using LXR α/β-transfected cell lines. Validate results with molecular docking simulations to confirm binding site interactions. Cross-reference findings with literature on structural analogs to contextualize selectivity profiles .

Q. How do researchers ensure this compound’s purity and stability in preclinical studies?

Use high-performance liquid chromatography (HPLC) with UV detection (≥99% purity threshold) and mass spectrometry for identity confirmation. For stability, conduct accelerated degradation studies under varied pH, temperature, and light conditions, followed by kinetic analysis of degradation products .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to quantify uncertainty .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in different cellular models be reconciled?

Perform comparative meta-analysis of experimental conditions (e.g., cell type, serum concentration, incubation time). Use genetic knockdown models (siRNA/CRISPR) to isolate LXR β-specific effects. Validate with transcriptomic profiling to identify confounding pathways .

Q. What strategies optimize in vivo models for studying this compound’s tissue-specific effects on lipid metabolism?

Utilize tissue-specific LXR knockout mice to isolate β-isoform contributions. Combine isotopic tracer techniques (e.g., ¹⁴C-labeled lipids) with dynamic PET imaging to track real-time lipid flux. Compare results across diets (high-fat vs. standard chow) to model metabolic variability .

Q. How can researchers address discrepancies in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Implement mechanistic PK-PD modeling incorporating tissue partition coefficients and receptor occupancy rates. Validate with microdialysis in target tissues (e.g., liver, adipose) to measure unbound drug concentrations. Cross-validate using allometric scaling from preclinical species to human predictions .

Methodological Considerations for Data Integrity

Q. What frameworks are used to validate this compound’s mechanism in complex biological systems?

Apply systems biology approaches , such as network pharmacology , to map this compound’s interactions with lipid metabolism nodes. Pair with multi-omics integration (transcriptomics, metabolomics) to identify off-target effects. Use Bayesian inference to quantify pathway activation probabilities .

Q. How should researchers design studies to distinguish this compound’s direct vs. indirect effects on gene regulation?

Employ time-course experiments with cycloheximide (translation inhibitor) to isolate primary transcriptional responses. Combine with chromatin immunoprecipitation (ChIP) to confirm LXR β binding at target gene promoters. Contrast with RNA-seq data from LXR α/β double-knockout models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
XL041
Reactant of Route 2
Reactant of Route 2
XL041

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.